Superior Acylation Yield of N,N'-Bis-(benzyloxycarbonyl)-sulfamide Intermediate vs. Simpler Sulfamate Analogs
During the acylation step in the synthesis of nucleoside sulfamide conjugates, the N,N'-bis-(benzyloxycarbonyl)-protected sulfamide scaffold demonstrates a significantly higher isolated yield (~96%) when reacted with activated esters compared to simpler sulfamate analogs, which typically yield 80–90% under identical conditions . This 6-16% yield advantage is attributed to the steric protection afforded by the dual Cbz groups, which minimizes detrimental side reactions.
| Evidence Dimension | Isolated Yield in Acylation Reaction |
|---|---|
| Target Compound Data | ~96% isolated yield |
| Comparator Or Baseline | Simpler sulfamate analogs: ~80–90% isolated yield |
| Quantified Difference | 6–16 percentage points higher yield for the target compound |
| Conditions | Acylation of sulfamide intermediates with activated esters (e.g., NHS esters) under standard Mitsunobu-type reaction conditions. |
Why This Matters
Higher synthetic yield directly reduces the cost of goods and increases material throughput for scale-up, making N,N'-bis-(benzyloxycarbonyl)-sulfamide a more economical and efficient choice for multi-step synthetic routes.
